Cas no 1804096-03-4 (2-Bromo-4-(2-chloropropanoyl)benzoyl chloride)
2-Bromo-4-(2-chloropropanoyl)benzoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4-(2-chloropropanoyl)benzoyl chloride
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- Inchi: 1S/C10H7BrCl2O2/c1-5(12)9(14)6-2-3-7(10(13)15)8(11)4-6/h2-5H,1H3
- InChI Key: OSBXYDUAACHQJC-UHFFFAOYSA-N
- SMILES: BrC1=C(C(=O)Cl)C=CC(=C1)C(C(C)Cl)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 270
- XLogP3: 3.8
- Topological Polar Surface Area: 34.1
2-Bromo-4-(2-chloropropanoyl)benzoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013020661-250mg |
2-Bromo-4-(2-chloropropanoyl)benzoyl chloride |
1804096-03-4 | 97% | 250mg |
480.00 USD | 2021-06-24 | |
| Alichem | A013020661-500mg |
2-Bromo-4-(2-chloropropanoyl)benzoyl chloride |
1804096-03-4 | 97% | 500mg |
806.85 USD | 2021-06-24 | |
| Alichem | A013020661-1g |
2-Bromo-4-(2-chloropropanoyl)benzoyl chloride |
1804096-03-4 | 97% | 1g |
1,445.30 USD | 2021-06-24 |
2-Bromo-4-(2-chloropropanoyl)benzoyl chloride Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 2-Bromo-4-(2-chloropropanoyl)benzoyl chloride
Introduction to 2-Bromo-4-(2-chloropropanoyl)benzoyl chloride (CAS No. 1804096-03-4) and Its Applications in Modern Chemical Biology
2-Bromo-4-(2-chloropropanoyl)benzoyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1804096-03-4, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of benzoyl chlorides, which are widely utilized as intermediates in the synthesis of various bioactive molecules. The unique structural features of this compound, including the presence of both bromine and chlorine substituents, make it a versatile building block for the development of novel therapeutic agents.
The bromine atom at the 2-position and the chloropropanoyl group at the 4-position of the benzene ring contribute to the reactivity and functionalization potential of 2-Bromo-4-(2-chloropropanoyl)benzoyl chloride. These substituents allow for further modifications through nucleophilic aromatic substitution (SNAr) or other coupling reactions, enabling the construction of complex molecular architectures. Such properties are particularly valuable in medicinal chemistry, where precise control over molecular structure is essential for optimizing biological activity.
In recent years, there has been a growing interest in leveraging benzoyl chlorides like 2-Bromo-4-(2-chloropropanoyl)benzoyl chloride for the synthesis of inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in generating small-molecule probes that interact with protein kinases, which are key regulators in cancer and inflammatory diseases. The chloropropanoyl moiety, in particular, has been shown to enhance binding affinity by introducing steric hindrance and improving hydrophobic interactions with target proteins.
One notable application of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with metabolic disorders and malignancies. By incorporating 2-Bromo-4-(2-chloropropanoyl)benzoyl chloride into drug design strategies, researchers have been able to create highly selective inhibitors that disrupt aberrant signaling networks. The bromine atom serves as a handle for further derivatization, allowing chemists to fine-tune pharmacokinetic properties such as solubility and metabolic stability.
Another area where 2-Bromo-4-(2-chloropropanoyl)benzoyl chloride has shown promise is in the synthesis of protease inhibitors. Proteases are enzymes that cleave peptide bonds and are involved in numerous physiological processes. Inhibiting specific proteases has therapeutic potential for conditions like HIV infection, cancer, and neurodegenerative diseases. The reactivity of the benzoyl chloride group facilitates the formation of amide bonds with protease substrates or inhibitors, leading to potent and selective enzyme inhibition.
Recent advancements in synthetic methodologies have further expanded the utility of 2-Bromo-4-(2-chloropropanoyl)benzoyl chloride. For example, transition-metal-catalyzed cross-coupling reactions have enabled the introduction of diverse functional groups at specific positions on the benzene ring. These techniques have been employed to generate libraries of analogs for high-throughput screening (HTS), allowing researchers to rapidly identify lead compounds with desired biological activity. The combination of computational chemistry and experimental synthesis has streamlined this process, making it more efficient and cost-effective.
The versatility of 2-Bromo-4-(2-chloropropanoyl)benzoyl chloride also extends to its use in material science applications. For instance, it can be employed in the synthesis of functional polymers or coatings that exhibit enhanced thermal stability or mechanical strength. The presence of both bromine and chlorine atoms provides multiple sites for polymerization or cross-linking reactions, enabling the creation of tailored materials with specific properties.
In conclusion, 2-Bromo-4-(2-chloropropanoyl)benzoyl chloride (CAS No. 1804096-03-4) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features facilitate diverse chemical transformations, making it an invaluable tool for drug discovery and material innovation. As our understanding of biological pathways continues to evolve, compounds like this will play an increasingly critical role in developing next-generation therapeutics.
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